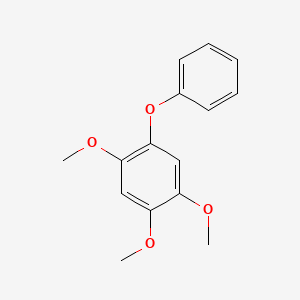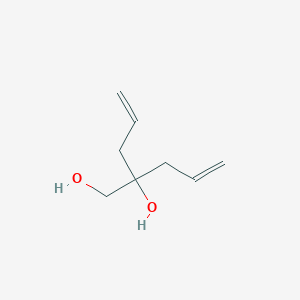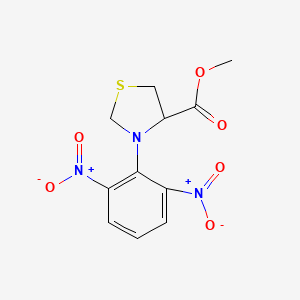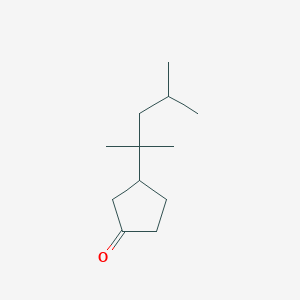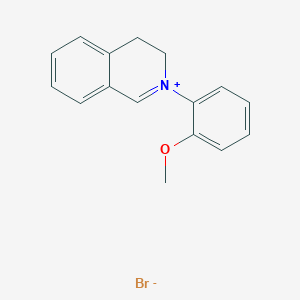
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is a chemical compound that belongs to the class of isoquinolinium salts It is characterized by the presence of a methoxyphenyl group attached to the isoquinolinium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with isoquinoline in the presence of a Lewis acid such as aluminum chloride.
Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with methyl bromide to form the isoquinolinium bromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert the isoquinolinium salt back to the isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinolinium derivatives, reduced isoquinoline compounds, and various substituted isoquinolinium salts.
科学的研究の応用
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Industry: It can be used in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The methoxyphenyl group enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
2-(2-Methoxyphenyl)isoquinoline: Lacks the quaternary ammonium group, making it less polar.
3,4-Dihydroisoquinoline: Lacks the methoxyphenyl group, resulting in different chemical properties.
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to the presence of both the methoxyphenyl group and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
87992-85-6 |
|---|---|
分子式 |
C16H16BrNO |
分子量 |
318.21 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H16NO.BrH/c1-18-16-9-5-4-8-15(16)17-11-10-13-6-2-3-7-14(13)12-17;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1 |
InChIキー |
IYROEIYERCKTKA-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC=C1[N+]2=CC3=CC=CC=C3CC2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)
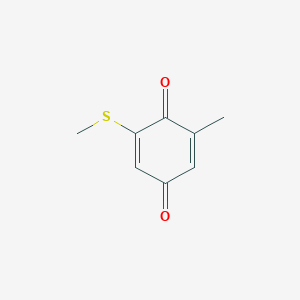
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)
